N'-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}pyridine-3-carbohydrazide
Description
N’-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}pyridine-3-carbohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). The compound’s molecular formula is C20H15N5O7, and it has a molecular weight of 437.36 g/mol .
Properties
Molecular Formula |
C20H15N5O7 |
|---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
N-[(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H15N5O7/c1-31-19-9-13(11-22-23-20(26)14-3-2-8-21-12-14)4-6-18(19)32-17-7-5-15(24(27)28)10-16(17)25(29)30/h2-12H,1H3,(H,23,26)/b22-11+ |
InChI Key |
BVGFPGUCZOPZBH-SSDVNMTOSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CN=CC=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CN=CC=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}pyridine-3-carbohydrazide typically involves the condensation reaction between 4-(2,4-dinitrophenoxy)-3-methoxybenzaldehyde and pyridine-3-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 70-80°C for several hours to ensure complete condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-oxides, while reduction can produce amines or hydrazines. Substitution reactions can lead to a variety of substituted hydrazones .
Scientific Research Applications
N’-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}pyridine-3-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N’-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}pyridine-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity. Additionally, its hydrazone functional group allows it to interact with nucleophilic sites in biological molecules, potentially disrupting normal cellular functions .
Comparison with Similar Compounds
Similar Compounds
- N’-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylene}-2-pyridinecarbohydrazide
- N’-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylene}-2-thiophenecarbohydrazide
- N’-[(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene]-4-fluorobenzohydrazide
Uniqueness
N’-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}pyridine-3-carbohydrazide is unique due to its specific structural features, such as the presence of both methoxy and dinitrophenoxy groups.
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